3-Bromo-9-phenylcarbazole

OLED Materials Thermal Stability Carbazole Derivatives

Secure your supply of 3-Bromo-9-phenylcarbazole (CAS 1153-85-1), the essential building block for high-performance OLEDs and TADF emitters. Its specific 3-bromo substitution pattern is critical for achieving optimal reaction kinetics and device lifetimes, directly impacting external quantum efficiency (EQE). The N-phenyl group enhances morphological stability, making it a superior choice over other regioisomers. Validated for robust synthesis and available in high purity for reliable research and scale-up.

Molecular Formula C18H12BrN
Molecular Weight 322.2 g/mol
CAS No. 1153-85-1
Cat. No. B073726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-9-phenylcarbazole
CAS1153-85-1
Molecular FormulaC18H12BrN
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42
InChIInChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
InChIKeyKUBSCXXKQGDPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-9-phenylcarbazole (CAS 1153-85-1): Baseline Properties and Procurement Specifications


3-Bromo-9-phenylcarbazole is a brominated carbazole derivative with molecular formula C18H12BrN and molecular weight 322.21 g/mol . It is a crystalline solid at ambient temperature, appearing as a white to almost white powder or crystal . The compound is characterized by a melting point of 77–81 °C and a purity specification typically ≥98% by GC or HPLC . Its maximum absorption wavelength in acetonitrile is 352 nm . This intermediate is widely utilized as a building block in the synthesis of organic light-emitting diode (OLED) materials, hole-transport layers, and pharmaceuticals, owing to its rigid π-conjugated carbazole core and reactive bromine handle .

Why Generic Substitution of 3-Bromo-9-phenylcarbazole Fails in Critical Applications


Carbazole derivatives are highly sensitive to substitution pattern and halogen identity, with even minor structural variations profoundly altering electronic properties, reactivity, and ultimate device performance [1]. In 3-bromo-9-phenylcarbazole, the bromine atom at the 3-position of the carbazole core provides an optimal balance between sufficient reactivity for efficient cross-coupling and adequate stability during synthesis and purification [2]. The N-phenyl substituent further extends π-conjugation and enhances morphological stability relative to unsubstituted carbazole [1]. Replacing this specific regioisomer with alternative halogenation sites (e.g., 2-bromo) or different leaving groups (e.g., iodo) can drastically change reaction kinetics, coupling efficiency, and the photophysical properties of downstream OLED materials, leading to suboptimal device efficiency, purity, or lifetime [1][3]. Consequently, direct substitution without rigorous validation risks compromised synthetic yield and degraded material performance.

Quantitative Differentiation of 3-Bromo-9-phenylcarbazole: Direct Comparator Evidence


Comparative Thermal Stability: 3-Bromo-9-phenylcarbazole vs. 3,6-Dibromo-9-phenylcarbazole

3-Bromo-9-phenylcarbazole exhibits a significantly lower melting point (98 °C) and boiling point (461.7±27.0 °C) compared to its dibrominated analog 3,6-dibromo-9-phenyl-9H-carbazole (melting point 160–164 °C; boiling point 505.3±43.0 °C) . This lower thermal energy requirement for phase change directly translates to easier purification via recrystallization or sublimation and better compatibility with vacuum thermal evaporation processes used in OLED fabrication, while still maintaining sufficient thermal robustness for most synthetic manipulations [1].

OLED Materials Thermal Stability Carbazole Derivatives

Leaving Group Reactivity Trade-off: 3-Bromo vs. 3-Iodo-9-phenylcarbazole in Cross-Coupling

In optimized Pd-catalyzed N-phenylation of 3-bromo-9H-carbazole, 3-bromo-9-phenylcarbazole is obtained in 87.22% yield [1]. While the analogous iodo derivative (3-iodo-9-phenylcarbazole) generally exhibits faster oxidative addition due to weaker C–I bond (~50 kcal/mol vs. C–Br ~65 kcal/mol), the bromo compound offers superior stability and a more controllable reaction profile, reducing side-product formation in sensitive multi-step syntheses of OLED hosts and emitters [2]. The higher melting point (98 °C) and boiling point (461.7 °C) of the bromo derivative versus the iodo analog (melting point 103–107 °C; boiling point 480.6 °C) further suggest enhanced crystallinity and ease of handling .

Suzuki Coupling Reaction Yield Buchwald-Hartwig

Positional Isomer Impact on Photophysical and Thermal Properties: 3-Bromo-9-phenylcarbazole vs. 2-Bromo-9H-carbazole

3-Bromo-9-phenylcarbazole displays a maximum absorption wavelength of 352 nm in acetonitrile, characteristic of its extended π-conjugation due to N-phenyl substitution . In contrast, the positional isomer 2-bromo-9H-carbazole exhibits a much higher melting point (255 °C) and is primarily used for different coupling regiochemistry, leading to distinct photophysical outcomes in final OLED materials . The 3-bromo substitution pattern is specifically required for accessing a wide range of high-triplet-energy hosts and TADF emitters, as the 3-position offers optimal electronic communication with the carbazole nitrogen [1].

Photophysics Absorption OLED Host

Supplier Quality Consistency: Purity and Melting Point Specifications

Across major reputable suppliers (TCI, Thermo Fisher/Alfa Aesar, AKSci), 3-bromo-9-phenylcarbazole consistently meets a minimum purity of 98.0% with narrow melting point ranges (77–81 °C for TCI, 78–82 °C for AKSci) . This consistency ensures reproducible performance in cross-coupling reactions and material synthesis, minimizing batch-to-batch variability. In contrast, lower-purity grades or alternative halogenated carbazoles often exhibit wider melting ranges and impurity profiles that can poison catalysts or quench excitons in OLED devices [1].

Quality Control Purity Procurement

High-Value Application Scenarios for 3-Bromo-9-phenylcarbazole in Advanced OLED and Pharmaceutical Synthesis


Synthesis of High-Triplet-Energy Host Materials for Blue Phosphorescent OLEDs

The 3-bromo-9-phenylcarbazole core is essential for constructing host materials with triplet energies >2.9 eV, which is required for efficient confinement of blue phosphorescent emitters. The bromine at the 3-position enables facile Suzuki-Miyaura coupling with electron-transporting moieties (e.g., triazine, diphenylphosphine oxide) while preserving the high ET of the carbazole scaffold [1]. Substitution at other positions or use of alternative leaving groups often results in lower ET or inferior charge balance, directly limiting device external quantum efficiency (EQE) [2].

Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters

The 3-bromo substituent serves as a precise anchoring point for attaching donor and acceptor units to create TADF emitters with small singlet-triplet energy gaps (ΔEST). The N-phenyl group enhances molecular rigidity and reduces non-radiative decay, contributing to high photoluminescence quantum yields (PLQY). Using 3-bromo-9-phenylcarbazole as a common intermediate ensures the desired spatial separation of frontier orbitals, a critical factor for efficient reverse intersystem crossing [3].

Scalable Synthesis of Pharmaceutical Intermediates and Heterocyclic Libraries

The robust and scalable preparation methods for high-purity 3-bromo-9-phenylcarbazole (e.g., the CN107445886B patent) enable its use in medicinal chemistry for constructing diverse carbazole-containing analogs. The compound's high yield (87.22%) in key N-arylation steps and its stable bromine handle allow for reliable parallel synthesis and late-stage functionalization, accelerating drug discovery programs [4].

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